1-(4-ethylphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(4-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethylphenyl group, a methoxyphenyl group, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the ethylphenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- 1-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
1-(4-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its specific combination of functional groups and structural features. The presence of the triazoloazepine moiety, along with the ethylphenyl and methoxyphenyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-3-18-12-14-19(15-13-18)29(24(30)25-20-9-6-7-10-21(20)31-2)17-23-27-26-22-11-5-4-8-16-28(22)23/h6-7,9-10,12-15H,3-5,8,11,16-17H2,1-2H3,(H,25,30) |
InChI Key |
JHZASUZJCQQCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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